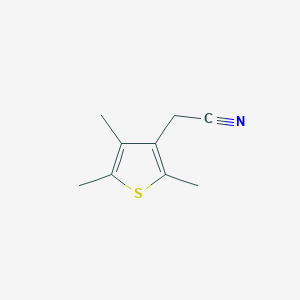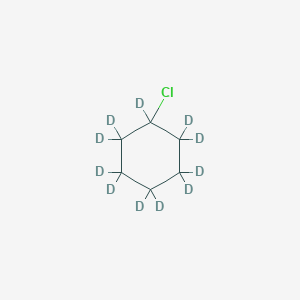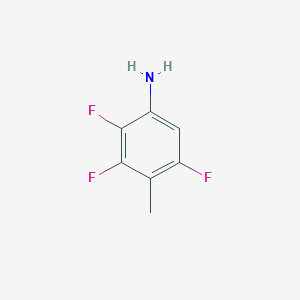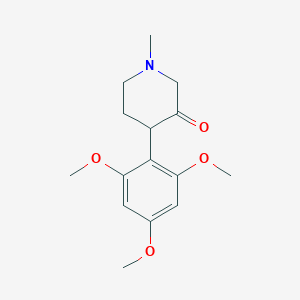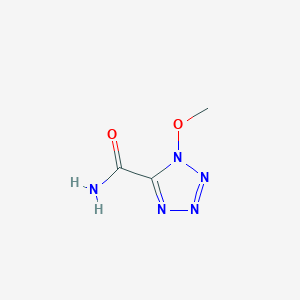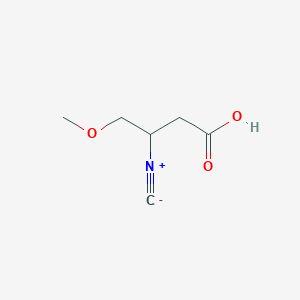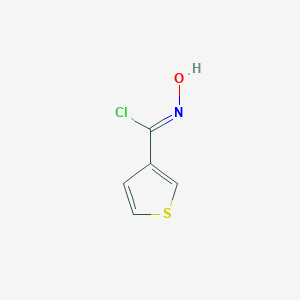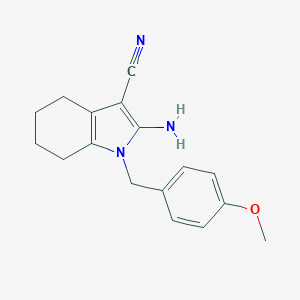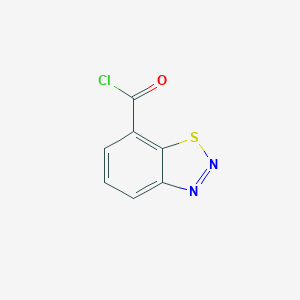
4-アミノカルボニルフェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminocarbonylphenylboronic acid, also known as 4-aminobenzoylboronic acid, is a versatile organic compound that is widely used in synthetic organic chemistry. It is a boronic acid derivative that can be used as a catalyst in a variety of reactions, including Suzuki-Miyaura cross-coupling, Heck reaction, and Stille reaction. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 4-aminocarbonylphenylboronic acid has been used in the development of new synthetic methods, such as the development of new reagents for the synthesis of heterocyclic compounds.
科学的研究の応用
クロスカップリング反応
4-アミノカルボニルフェニルボロン酸は、さまざまなクロスカップリング反応において反応物として使用されます。 これらには、置換ピレン誘導体の合成のための鈴木-宮浦反応、薗頭反応、Buchwald-Hartwig反応が含まれます . また、アリール置換オキサベンゾインドールおよびメタノベンゾインドールの合成のための鈴木-宮浦反応にも使用されます .
三成分カップリング
この化合物は、トリフラートとアルケンとの三成分カップリング反応に使用されます .
ハイブリッドペプチドミメティック分子の調製
4-アミノカルボニルフェニルボロン酸は、ハイブリッドペプチドミメティック分子の合成に使用されます。 これらの分子は、STAT3タンパク質の阻害剤として作用します .
バソプレシンV1B受容体アンタゴニストの開発
この化合物は、バソプレシンV1B受容体アンタゴニストの開発に使用されます。 これらのアンタゴニストは、抗うつ剤および抗不安薬として使用されます .
(チエノピリジン)カルボキサミドの合成
4-アミノカルボニルフェニルボロン酸は、(チエノピリジン)カルボキサミドの合成に使用されます。 これらの化合物は、CHK1阻害剤として作用します .
糖感知
4-アミノカルボニルフェニルボロン酸塩酸塩は、修飾された還元グラフェン複合材料を調製するために使用できます。 この材料は、果汁中の分析物を検出するための糖センサーとして使用されます .
NADHとH2O2の検出
この化合物は、アミノフェノールを吸着させた炭素電極を修飾するために使用されます。 これらの修飾された電極は、NADHとH2O2の検出に使用されます .
カーボン・ドット・センサーの調製
4-アミノカルボニルフェニルボロン酸塩酸塩は、ホウ素、窒素、および硫黄でドープされたカーボン・ドット・センサーの調製に使用されます。 これらのセンサーは、アスコルビン酸の検出に使用できます .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be worn when handling this chemical .
将来の方向性
While specific future directions for 4-Aminocarbonylphenylboronic acid are not detailed in the search results, it is clear that this compound is a valuable reactant in various chemical reactions, particularly in the synthesis of biologically active molecules . This suggests potential for further exploration in these areas.
作用機序
Target of Action
4-Aminocarbonylphenylboronic acid, also known as 4-Carbamoylphenylboronic acid, is a reactant involved in the synthesis of biologically active molecules . .
Mode of Action
It is known to be involved in suzuki-miyaura, sonogashira, and buchwald-hartwig cross-coupling reactions for the synthesis of various derivatives . These reactions are commonly used in organic chemistry for the formation of carbon-carbon bonds, which are crucial in the synthesis of many complex organic compounds.
Biochemical Pathways
The compound is used in the synthesis of various biologically active molecules, including hybrid peptidomimetic molecules as STAT3 protein inhibitors, Vasopressin V1B receptor antagonists for use as antidepressants, and anxiolytics . .
Result of Action
As a reactant in the synthesis of various biologically active molecules, the molecular and cellular effects of 4-Aminocarbonylphenylboronic acid’s action would depend on the specific molecules that it helps to create . For example, when used in the synthesis of STAT3 protein inhibitors, it could potentially contribute to the inhibition of STAT3, a protein involved in many cellular processes such as cell growth and apoptosis .
特性
IUPAC Name |
(4-carbamoylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRHNKBJNUVWFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372260 |
Source


|
| Record name | 4-Carbamoylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123088-59-5 |
Source


|
| Record name | 4-Carbamoylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminocarbonylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 4-Carbamoylphenylboronic acid in the synthesis of the MK2 inhibitor?
A1: 4-Carbamoylphenylboronic acid serves as a crucial building block in the final step of a three-step microwave-assisted synthesis of a MK2 inhibitor []. It undergoes a Suzuki-Miyaura cross-coupling reaction with a 3-amino-4-bromopyrazole derivative in the presence of a palladium catalyst under microwave irradiation []. This reaction forms a carbon-carbon bond, attaching the 4-carbamoylphenyl moiety to the pyrazole ring, yielding the target 4-arylpyrazole MK2 inhibitor [].
Q2: How efficient is the Suzuki-Miyaura coupling reaction involving 4-Carbamoylphenylboronic acid in this synthesis?
A2: The research paper highlights that the Suzuki-Miyaura reaction utilizing 4-Carbamoylphenylboronic acid is "fast and relatively efficient" under microwave irradiation []. This specific step, combined with the two preceding steps, allows for the synthesis of the target MK2 inhibitor in a 35% overall yield []. While the paper doesn't provide specific details about the individual step yield for the Suzuki-Miyaura coupling, it indicates the reaction contributes to the overall effectiveness of the synthetic route.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

